![molecular formula C23H16ClFN2O2 B2549569 (4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate CAS No. 338401-43-7](/img/structure/B2549569.png)
(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone and quinoxaline derivatives has been a subject of interest due to their potential antibacterial properties. In one study, a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was synthesized through a sulfur arylation reaction. This compound was then tested against various bacterial strains to evaluate its antibacterial efficacy . Another research effort led to the creation of a range of new 2-substituted 3-(trifluoromethyl)quinoxalines, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. These derivatives included various substituents such as amino, bromo, chloro, and phenyl groups . Additionally, the oxidation of methyl (4-acetylphenyl)carbamate with selenium dioxide resulted in methyl [4-(oxoacetyl)phenyl]carbamate, which was further used to synthesize various carbamate derivatives through condensation reactions .
Molecular Structure Analysis
The molecular structure of the synthesized 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was thoroughly analyzed using Raman spectroscopy. The crystal structure was determined to be monoclinic with specific unit cell parameters. The non-hydrogen atoms in the structure were refined anisotropically, and the hydrogen atoms were placed theoretically. Additionally, Hirshfeld surface and fingerprint plots were generated to understand the intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
The synthesized compounds underwent various chemical reactions to form new derivatives. For instance, the methyl [4-(oxoacetyl)phenyl]carbamate was reacted with different reagents such as ethyl acetoacetate, diethyl malonate, and o-phenylenediamine to yield a variety of pyridazine and quinoxaline derivatives. These reactions were facilitated by the presence of catalysts like zirconyl chloride octahydrate and were carried out in different solvent systems to optimize the yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized by their empirical formulas, crystal systems, and space groups. For example, the quinazolinone derivative was described with an empirical formula of C18H17ClN2O, and its crystallographic data included a monoclinic system with a specific volume and temperature at which the structure was resolved . The chemical properties of the compounds were influenced by the nature of the substituents and the core structure, which in turn affected their potential biological activities, such as antibacterial effects .
Aplicaciones Científicas De Investigación
Quinoline Derivatives in Medicinal Chemistry
Quinoline derivatives are recognized for their broad biological activities and potential therapeutic applications. Studies on different quinoline compounds have revealed their significance in developing new drugs with antibacterial, antifungal, and anticancer properties. For example, research on quinazolin-4-one derivatives as AMPA receptor antagonists highlights the role of quinoline compounds in neurological disorders, indicating their potential in designing new treatments for such conditions (B. Chenard et al., 2001).
Antibacterial Properties of Quinoline Derivatives
Quinoline derivatives have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A novel 8-chloroquinolone with a distorted orientation demonstrated significantly more potent antibacterial activities against clinical isolates than existing treatments, highlighting the potential of quinoline derivatives in addressing antibiotic resistance and developing new antibacterial agents (Y. Kuramoto et al., 2003).
Potential Agrochemical Applications
The synthesis of 2,4-bis(fluoroalkyl)quinoline-3-carboxylates has opened new avenues in agrochemical research. These compounds, derived from quinoline and containing fluorinated groups, serve as pivotal intermediates for post-functionalization reactions, suggesting their use in developing ingredients for agrochemical applications (Fallia Aribi et al., 2018).
Fluorescence-based Technologies
Quinoline derivatives have also been explored for their optical properties, particularly in fluorescence-based technologies. The development of indolizino[3,2-c]quinolines through oxidative Pictet-Spengler cyclization strategy showcases the potential of quinoline compounds as fluorescent probes, which could have implications for biomedical imaging and diagnostics (Sujin Park et al., 2015).
Anticancer Activity
The synthesis and biological evaluation of quinoline derivatives have demonstrated potential anticancer activity. A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives revealed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, underscoring the therapeutic potential of quinoline derivatives in cancer treatment (B. N. Reddy et al., 2015).
Propiedades
IUPAC Name |
(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c24-17-9-7-16(8-10-17)21-13-22(19-3-1-2-4-20(19)26-21)27-23(28)29-14-15-5-11-18(25)12-6-15/h1-13H,14H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHYOSOIIMCRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)NC(=O)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

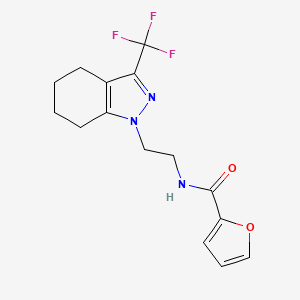
![5-Methyl-7-phenyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549487.png)
![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2549490.png)
![6-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549492.png)
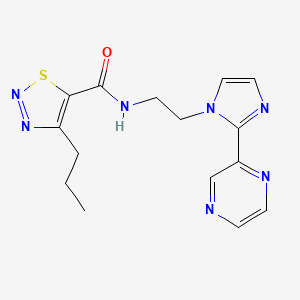
![3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate](/img/structure/B2549497.png)
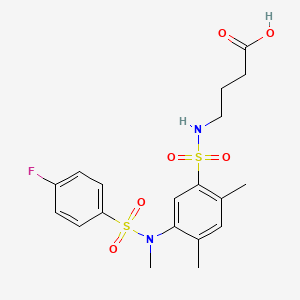
![5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2549499.png)
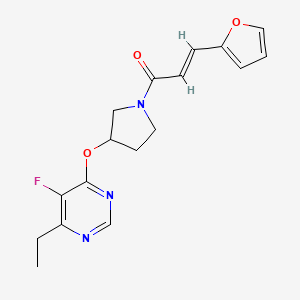
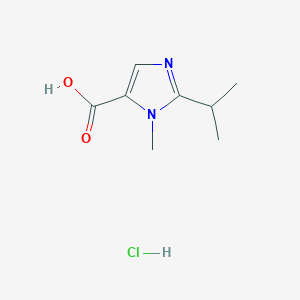
![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)
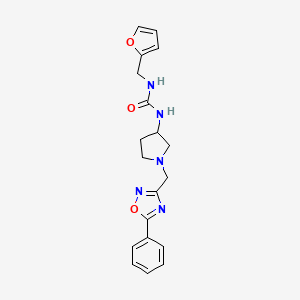
![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)